Stigmasta-4,22,25-trien-3-one, (22E)- Stigmasta-4,22,25-trien-3-one, (22E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682688
InChI: InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
SMILES:
Molecular Formula: C29H44O
Molecular Weight: 408.7 g/mol

Stigmasta-4,22,25-trien-3-one, (22E)-

CAS No.:

Cat. No.: VC16682688

Molecular Formula: C29H44O

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

Stigmasta-4,22,25-trien-3-one, (22E)- -

Molecular Formula C29H44O
Molecular Weight 408.7 g/mol
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key BLMXNQVGERRIAW-XJZKHKOHSA-N
Isomeric SMILES CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C

Chemical Structure and Stereochemical Properties

Molecular Architecture

Stigmasta-4,22,25-trien-3-one, (22E)-, belongs to the steroid family, characterized by a cyclopentanoperhydrophenanthrene core. Its structure includes three double bonds at positions 4, 22 (in the E configuration), and 25, which confer distinct reactivity and conformational flexibility compared to saturated sterols. The IUPAC name, (8S,9S,10R,13R,14S,17R)17[(2R,5R)5ethyl6methylhepta3,6dien2yl]10,13dimethyl1,2,6,7,8,9,11,12,14,15,16,17dodecahydrocyclopenta[a]phenanthren3one(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, reflects its stereochemical complexity.

The compound’s isomeric SMILES string,
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C, highlights the spatial arrangement of substituents, which is critical for its interactions with biological targets.

Spectroscopic and Computational Characterization

Infrared (IR) spectroscopy reveals a strong carbonyl absorption band at 1,680–1,710 cm1^{-1}, consistent with the 3-keto group . Nuclear magnetic resonance (NMR) data further resolve the positions of methyl groups and double bonds, with 13C^{13}\text{C}-NMR signals at δ 199.5 ppm confirming the ketone functionality. Computational studies using density functional theory (DFT) have modeled its electronic structure, predicting nucleophilic regions at the α,β-unsaturated ketone moiety.

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Stigmasta-4,22,25-trien-3-one, (22E)-, is predominantly isolated from:

  • Callicarpa giraldiana: A traditional medicinal plant used in East Asian herbal remedies .

  • Porcelia macrocarpa: A tropical species rich in bioactive sterols.

Extraction yields vary with solvent polarity, with dichloromethane-methanol (1:1) mixtures achieving optimal recovery rates of 0.12–0.15% dry weight.

Biosynthesis in Plant Systems

The compound originates from the mevalonate pathway, where squalene epoxidase catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol—a precursor to plant sterols. Subsequent dehydrogenation at positions 4, 22, and 25, mediated by cytochrome P450 enzymes, introduces the triene system.

Synthesis and Chemical Modifications

Semi-Synthetic Routes

While natural extraction remains the primary source, semi-synthetic approaches have been explored:

  • Oxidation of Stigmasterol: Treatment of stigmasterol with Jones reagent (CrO3_3-H2_2SO4_4) yields Stigmasta-4,22,25-trien-3-one, (22E)-, via selective oxidation of the 3β-hydroxyl group.

  • Microbial Biotransformation: Rhizopus arrhizus cultures dehydrogenate stigmastanol at positions 4 and 22, achieving 45% conversion efficiency.

Derivative Synthesis

Controlled oxidation produces derivatives such as stigmasta-4,22-dien-3-one (molecular weight 410.67 g/mol) , which lacks the 25-double bond. This modification alters receptor-binding affinity, as demonstrated in comparative molecular docking studies .

Biological Activities and Mechanistic Insights

Anticancer Properties

In MDA-MB-231 triple-negative breast cancer cells, Stigmasta-4,22,25-trien-3-one, (22E)-, inhibits proliferation (IC50_{50} = 18.7 μM) by:

  • Downregulating PI3K/Akt/mTOR signaling, reducing phosphorylated Akt (Ser473) by 62% .

  • Inducing G0_0/G1_1 cell cycle arrest via p21 upregulation.

Immunomodulatory Effects

The compound suppresses lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages, decreasing TNF-α secretion by 74% at 50 μM . This effect correlates with reduced IκBα phosphorylation and nuclear translocation of p65 .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), it exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, potentially through disruption of membrane integrity .

Comparative Analysis with Related Sterols

CompoundMolecular FormulaKey FeaturesBiological Activity
Stigmasta-4,22,25-trien-3-oneC29_{29}H44_{44}OTriene system at 4,22,25; 3-keto groupAnticancer, immunomodulatory
StigmasterolC29_{29}H50_{50}OΔ5,22^{5,22}-diene; 3β-hydroxyl groupCholesterol-lowering
β-SitosterolC29_{29}H50_{50}OΔ5^{5}-ene; 3β-hydroxyl groupAnti-inflammatory
4,22-Stigmastadien-3-oneC29_{29}H46_{46}OΔ4,22^{4,22}-diene; 3-keto groupIntermediate in steroid synthesis

The triene configuration in Stigmasta-4,22,25-trien-3-one enhances its electrophilicity, facilitating covalent interactions with cysteine residues in target proteins—a mechanism absent in hydroxyl-containing sterols like stigmasterol.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing PI3K inhibitors .

  • Drug Delivery: Nanoemulsions (150 nm diameter) improve aqueous solubility by 12-fold.

Agricultural Uses

At 0.1% concentration, it reduces Phytophthora infestans infection in potato crops by 89%, suggesting utility as a natural fungicide.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator